

Technical Support Center: Scaling Up Irresistin-16 Synthesis

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Compound of Interest

Compound Name: Irresistin-16

Cat. No.: B10820957

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Welcome to the technical support center for the synthesis of **Irresistin-16**. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this potent antibiotic candidate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is **Irresistin-16** and what is its mechanism of action?

A1: **Irresistin-16** is a synthetic organic compound and a derivative of SCH-79797, designed for increased antibacterial potency.^[1] Its chemical name is 7-[(4-phenylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine. **Irresistin-16** exhibits a dual mechanism of action, making it a promising candidate against drug-resistant bacteria. It simultaneously disrupts the bacterial cell membrane and inhibits folate biosynthesis, a critical metabolic pathway for bacterial survival.^[2] ^[3]^[4]^[5] This dual-action approach is believed to be the reason for the observed low frequency of bacterial resistance development.^[2]

Q2: What are the primary challenges in scaling up the synthesis of **Irresistin-16**?

A2: The primary challenges in scaling up the synthesis of **Irresistin-16** and its analogs, based on the chemistry of its core scaffold, include:

- Poor Solubility: **Irresistin-16** is known to be highly hydrophobic, leading to poor solubility in water.^[5] This can complicate reaction conditions, purification, and formulation.
- Multi-step Synthesis: The synthesis of the pyrrolo[3,2-f]quinazoline core is a multi-step process which can be inefficient and costly to scale.
- Regioselectivity: The core structure has multiple nitrogen atoms where reactions can occur. Ensuring the desired substitution pattern (specifically at the N7 position for the biphenylmethyl group) without side products requires careful control of reaction conditions.
- Purification: The final product and intermediates may be difficult to purify on a large scale due to their low solubility and potential for side products. Crystallization, a common large-scale purification method, may be challenging.
- Reagent Handling and Cost: The use of specialized reagents and catalysts in multi-step syntheses can become a significant cost and safety consideration at larger scales.

Q3: Are there any known strategies to improve the solubility of **Irresistin-16**?

A3: While specific data on **Irresistin-16** is limited, a recent study on derivatives of its core structure, 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline (DAPQ), has shown that introducing hydrophilic groups can improve water solubility. For example, the incorporation of an N-methylpiperazine group in a similar compound resulted in improved water solubility.^[6] This suggests that further derivatization of **Irresistin-16** could be a viable strategy for improving its physicochemical properties.

Troubleshooting Guide

This guide addresses potential issues that may arise during the synthesis of **Irresistin-16**, particularly during scale-up.

Problem	Potential Cause	Suggested Solution
Low Yield of the Pyrrolo[3,2-f]quinazoline Core	Incomplete cyclization reaction.	Ensure anhydrous conditions. Optimize reaction temperature and time. Consider using a different catalyst or solvent system as described in the literature for similar quinazoline syntheses.
Degradation of starting materials or intermediates.	Protect sensitive functional groups. Analyze intermediates at each step to identify where losses are occurring.	
Formation of Isomeric Byproducts (Alkylation at N1 or N3 instead of N7)	Insufficient regioselectivity in the N-alkylation step.	Use a strong, non-nucleophilic base to deprotonate the N7 position selectively. Control the reaction temperature carefully, as higher temperatures may lead to loss of selectivity.
Difficulty in Product Purification	Poor solubility of the product in common chromatography solvents.	Explore a wider range of solvent systems for chromatography. Consider reverse-phase chromatography if the compound is highly nonpolar. Trituration with a suitable solvent to remove impurities may be an effective alternative to chromatography.
Co-elution of impurities with the final product.	Optimize the reaction to minimize side product formation. Consider a final recrystallization step if a suitable solvent system can be identified.	

Inconsistent Product Quality Between Batches	Variations in raw material quality.	Source high-purity starting materials and reagents. Perform quality control checks on incoming materials.
Lack of precise control over reaction parameters.	Implement strict process controls for temperature, reaction time, and reagent addition rates. Use automated reaction systems for better reproducibility.	

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of 7-substituted-1,3-diaminopyrrolo[3,2-f]quinazolines, the class of compounds to which **Irresistin-16** belongs. For the specific, detailed synthesis of **Irresistin-16**, researchers should refer to the supplementary information of the original publication: Martin, J. K., et al. (2020). A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance. *Cell*, 181(7), 1518-1532.e14.[\[7\]](#)

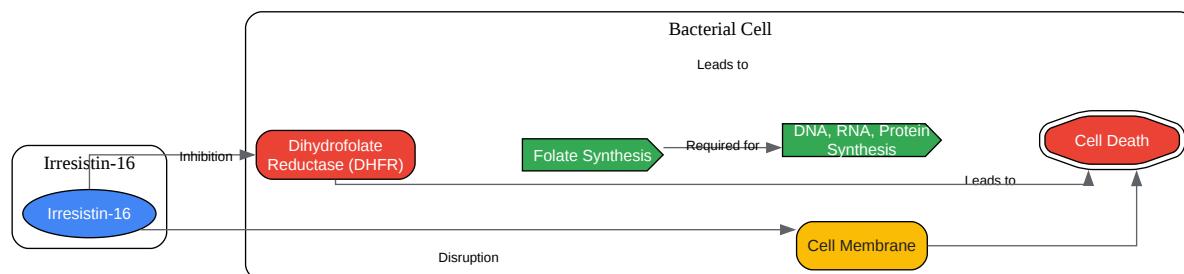
General Procedure for N7-Alkylation of the 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine Core:

- Deprotonation: To a solution of the 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine core in a suitable anhydrous solvent (e.g., dimethylformamide - DMF), add a strong base (e.g., sodium hydride - NaH) portion-wise at a controlled temperature (e.g., 0 °C).
- Alkylation: After stirring for a period to allow for complete deprotonation, add the alkylating agent (in the case of **Irresistin-16**, 4-(bromomethyl)-1,1'-biphenyl) to the reaction mixture.
- Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., room temperature) and monitor its progress by a suitable analytical technique (e.g., thin-layer chromatography - TLC or liquid chromatography-mass spectrometry - LC-MS).
- Work-up: Once the reaction is complete, quench the reaction mixture carefully with water or a saturated aqueous solution of ammonium chloride.

- Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
- Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Visualizations

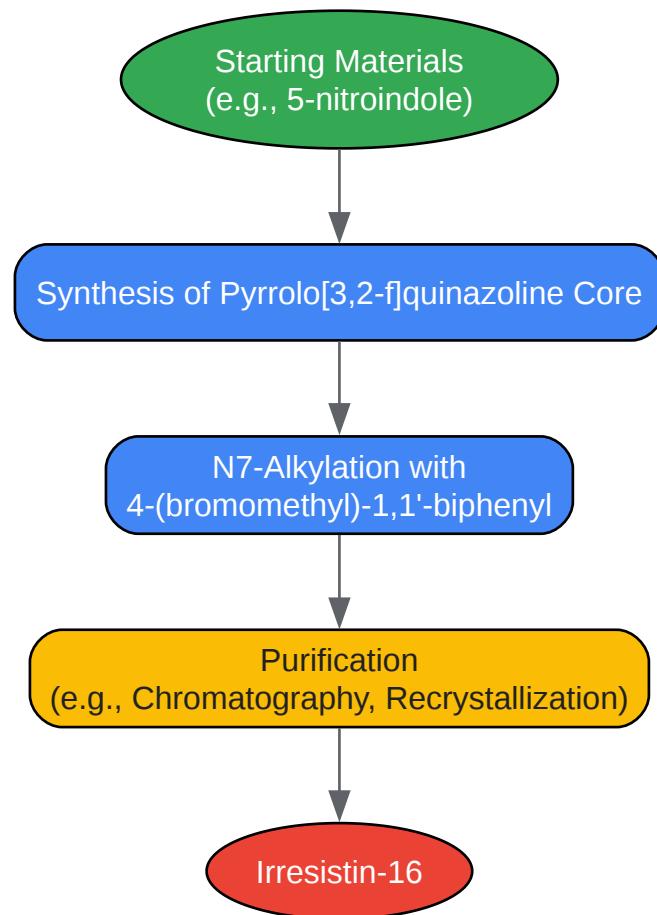
Irresistin-16 Mechanism of Action



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Caption: Dual mechanism of action of **Irresistin-16**, targeting both the bacterial cell membrane and folate synthesis.

General Synthetic Workflow for Irresistin-16



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Caption: A simplified workflow for the synthesis of **Irresistin-16**.

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